

An In-depth Technical Guide to the Physicochemical Characteristics of Spirotetramat-enol

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Compound of Interest

Compound Name: (Rac)-Spirotetramat-enol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Spirotetramat-enol, the active metabolite of the insecticide Spirotetramat. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

Spirotetramat is a systemic insecticide belonging to the class of tetramic acid derivatives. Upon application to plants, it is hydrolyzed into its active form, Spirotetramat-enol.^[1] This enol is responsible for the insecticidal activity, which occurs through the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in lipid biosynthesis.^{[2][3]} Understanding the physicochemical properties of Spirotetramat-enol is crucial for research into its mode of action, environmental fate, and potential applications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Spirotetramat-enol. For comparative purposes, data for the parent compound, Spirotetramat, are also included where available.

Property	Spirotetramat-enol	Spirotetramat	Source(s)
IUPAC Name	cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one	cis-4-(ethoxycarbonyloxy)-8-methoxy-3-(2,5-xylyl)-1-azaspiro[4.5]dec-3-en-2-one	[4]
CAS Number	203312-38-3	203313-25-1	[4][5]
Molecular Formula	C ₁₈ H ₂₃ NO ₃	C ₂₁ H ₂₇ NO ₅	[4][5]
Molecular Weight	301.38 g/mol	373.48 g/mol	[5]
Melting Point	Not available	142 °C	[6]
Boiling Point	Decomposes before boiling	Decomposes at 235 °C	[7][8]
Vapor Pressure	Not available	1.5 x 10 ⁻⁸ Pa (at 25 °C)	[6]
pKa	Not explicitly available; ionizable compound	10.7 (for the enol group)	[7]
Log P (Octanol-Water Partition Coefficient)	2.0 (at pH 5), 0.3 (at pH 7), -1.3 (at pH 9)	2.51 (at pH 7)	[1][7]
Water Solubility (at 20 °C)	Not explicitly available	33.5 mg/L (at pH 4), 29.9 mg/L (at pH 7), 19.1 mg/L (at pH 9)	[9]
Solubility in Organic Solvents (at 20 °C)	Slightly soluble in Chloroform, DMSO, Methanol	Ethanol: 44 g/L, Acetone: 100-120 g/L, Dichloromethane: >600 g/L	[10]

Experimental Protocols

The determination of the physicochemical properties listed above generally follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (Log P) - OECD Guideline 107 (Shake Flask Method)

This method is suitable for determining the Log P of ionizable substances like Spirotetramat-enol, where the partitioning behavior is pH-dependent.

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water. For ionizable compounds, the determination is carried out at different pH values to understand the distribution of the neutral and ionized forms.

Apparatus:

- Glassware with stoppers (e.g., centrifuge tubes, separatory funnels)
- Mechanical shaker
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
- pH meter

Procedure:

- Preparation of Solutions:
 - Prepare buffer solutions at the desired pH values (e.g., pH 5, 7, and 9).
 - Prepare a stock solution of Spirotetramat-enol in a suitable solvent.
 - Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours, followed by separation of the phases.
- Partitioning:

- In a suitable vessel, add a known volume of the pre-saturated aqueous buffer and a known volume of the pre-saturated n-octanol.
- Add a small, accurately measured amount of the Spirotetramat-enol stock solution. The concentration should be low enough to be in the linear range of the analytical method and not to cause saturation in either phase.
- Securely close the vessel and shake it at a constant temperature (e.g., 25 °C) until equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

- Phase Separation:
 - After shaking, centrifuge the mixture to ensure complete separation of the two phases.
- Analysis:
 - Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
 - Determine the concentration of Spirotetramat-enol in each phase using a validated analytical method.
- Calculation:
 - The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (C_octanol) to the concentration in the aqueous phase (C_water): $P = C_{\text{octanol}} / C_{\text{water}}$
 - The Log P is the base-10 logarithm of the partition coefficient.

Determination of Water Solubility - OECD Guideline 105 (Flask Method)

This method is used to determine the saturation mass concentration of a substance in water at a given temperature.

Principle: An excess amount of the test substance is equilibrated with water at a constant temperature, and the concentration of the substance in the aqueous solution is determined.

Apparatus:

- Glass flasks with stoppers
- Constant temperature water bath or shaker
- Filtration or centrifugation equipment
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

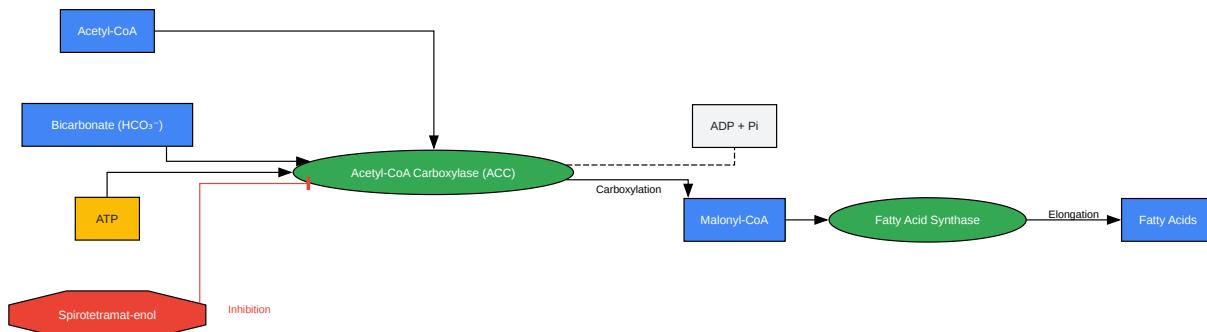
- Preliminary Test:
 - A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
- Equilibration:
 - Add an excess amount of Spirotetramat-enol to a flask containing a known volume of water.
 - Place the flask in a constant temperature bath and stir or shake for a predetermined time to reach equilibrium (typically 24-48 hours).
- Phase Separation:
 - After equilibration, allow the mixture to stand to let undissolved particles settle.
 - Separate the saturated aqueous solution from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
- Analysis:
 - Determine the concentration of Spirotetramat-enol in the clear aqueous phase using a validated analytical method.
- Calculation:

- The water solubility is reported as the mass of the substance per volume of water (e.g., in mg/L or g/L).

Signaling Pathway and Experimental Workflows

Inhibition of Acetyl-CoA Carboxylase (ACC)

Spirotetramat-enol's primary mode of action is the inhibition of acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the first committed step in fatty acid biosynthesis.^{[2][3]} This inhibition disrupts the production of lipids, which are essential for insect growth, development, and reproduction.

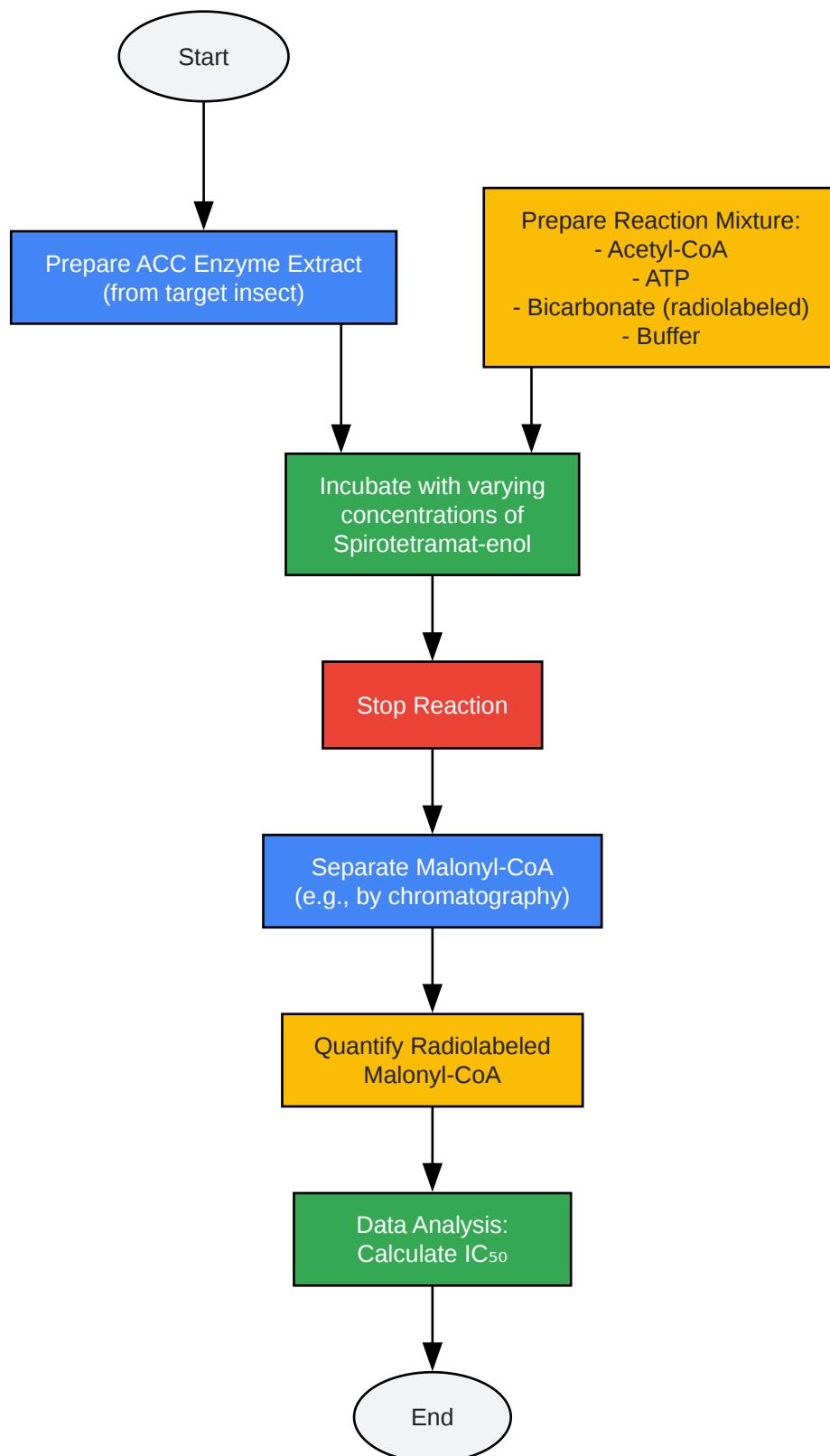


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Inhibition of Acetyl-CoA Carboxylase by Spirotetramat-enol.

Experimental Workflow for Assessing ACC Inhibition

The following diagram illustrates a typical workflow for determining the inhibitory effect of Spirotetramat-enol on ACC activity.

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Workflow for Determining ACC Inhibition by Spirotetramat-enol.

Conclusion

This technical guide has summarized the core physicochemical characteristics of Spirotetramat-enol, providing quantitative data, detailed experimental protocols, and visualizations of its mode of action. The information presented is intended to be a valuable resource for scientists and researchers in the fields of insecticide development, environmental science, and drug discovery. Further research to fill the existing data gaps, particularly concerning the pKa and specific solubility in organic solvents for Spirotetramat-enol, would provide an even more complete understanding of this important molecule.

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